molecular formula C16H30O3 B3050670 8-Oxohexadecanoic acid CAS No. 2777-52-8

8-Oxohexadecanoic acid

Cat. No.: B3050670
CAS No.: 2777-52-8
M. Wt: 270.41 g/mol
InChI Key: SEWAOKNHYLYQEL-UHFFFAOYSA-N
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Description

8-Oxohexadecanoic acid is a long-chain fatty acid with the molecular formula C₁₆H₃₀O₃. This compound is also known by other names such as 8-keto palmitic acid and 8-oxopalmitic acid .

Scientific Research Applications

8-Oxohexadecanoic acid has various scientific research applications, including:

Preparation Methods

8-Oxohexadecanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of hexadecanoic acid using specific oxidizing agents under controlled conditions. Industrial production methods may involve the use of long-chain alkyl diacid as a starting material, which reacts with oxalyl chloride to generate long-chain monoacyl chloride. This intermediate then undergoes further reactions to produce this compound .

Chemical Reactions Analysis

8-Oxohexadecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound to produce diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The oxo group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to participate in lipid metabolism and can influence various cellular processes by modulating the activity of enzymes involved in fatty acid oxidation and synthesis. The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes in lipid metabolic pathways .

Comparison with Similar Compounds

8-Oxohexadecanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific oxo group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWAOKNHYLYQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314345
Record name 8-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2777-52-8
Record name 8-Oxohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2777-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

77 - 78 °C
Record name 8-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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